

An In-depth Technical Guide to the Spectroscopic Characterization of Triallylmethylsilane

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Compound of Interest

Compound Name: *Triallylmethylsilane*

Cat. No.: *B074649*

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Abstract

Triallylmethylsilane (CAS 1112-91-0), a key organosilicon compound, serves as a versatile chemical intermediate in the synthesis of advanced silicone-based materials and specialty chemicals.[1][2] Its unique structure, featuring a central silicon atom bonded to one methyl group and three reactive allyl groups, makes it an invaluable building block in polymer science and organic synthesis. Accurate and comprehensive characterization of this molecule is paramount for quality control and for understanding its reactivity. This guide provides a detailed analysis of the expected spectroscopic signature of **triallylmethylsilane**, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra are not consistently available in public databases, this document synthesizes established spectroscopic theory and data from analogous compounds to present a robust, predictive framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data of **triallylmethylsilane**, we must first analyze its molecular structure. The molecule consists of a central silicon atom bonded to four distinct groups: one methyl group and three identical allyl groups.

- Molecular Formula: $C_{10}H_{18}Si$ [1]

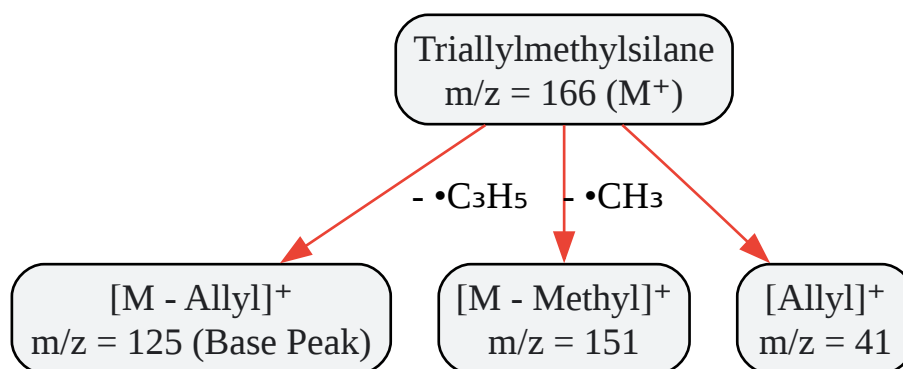
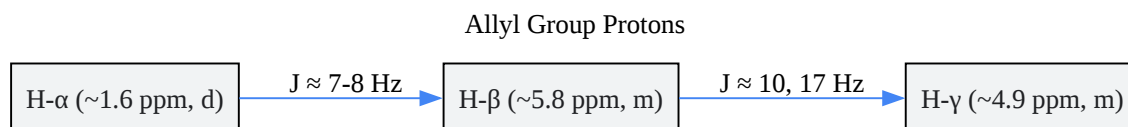
- Molecular Weight: 166.34 g/mol [2]
- IUPAC Name: methyl-tris(prop-2-en-1-yl)silane[2]

The symmetry of the molecule dictates that the three allyl groups are chemically equivalent. This simplifies the expected NMR spectra, as corresponding protons and carbons in each allyl chain will be magnetically equivalent and resonate at the same chemical shifts.

Methyl Group Proton

H-Me (~0.0 ppm, s)

Allyl Group Protons



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References

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- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
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